(R)-benzyl (4-(3-aminopiperidin-1-yl)butyl)carbamate
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Overview
Description
®-benzyl (4-(3-aminopiperidin-1-yl)butyl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzyl group attached to a piperidine ring, which is further linked to a butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl (4-(3-aminopiperidin-1-yl)butyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Introduction of the Amino Group: The amino group is introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Formation of the Carbamate Moiety: The final step involves the reaction of the piperidine derivative with a carbamoyl chloride to form the carbamate group.
Industrial Production Methods
Industrial production of ®-benzyl (4-(3-aminopiperidin-1-yl)butyl)carbamate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-benzyl (4-(3-aminopiperidin-1-yl)butyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, carbamoyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-benzyl (4-(3-aminopiperidin-1-yl)butyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-benzyl (4-(3-aminopiperidin-1-yl)butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
®-benzyl (4-(3-aminopiperidin-1-yl)butyl)carbamate: shares similarities with other piperidine derivatives and carbamate compounds, such as:
Uniqueness
The uniqueness of ®-benzyl (4-(3-aminopiperidin-1-yl)butyl)carbamate lies in its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
benzyl N-[4-[(3R)-3-aminopiperidin-1-yl]butyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c18-16-9-6-12-20(13-16)11-5-4-10-19-17(21)22-14-15-7-2-1-3-8-15/h1-3,7-8,16H,4-6,9-14,18H2,(H,19,21)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIYWDAJIDPXNK-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCCNC(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CCCCNC(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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